Product packaging for Ioxaglate meglumine(Cat. No.:CAS No. 59018-13-2)

Ioxaglate meglumine

Cat. No.: B1261920
CAS No.: 59018-13-2
M. Wt: 1464.1 g/mol
InChI Key: HUHDYASLFWQVOL-WZTVWXICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ioxaglate meglumine is an ionic, low-osmolar contrast medium (LOCM) used extensively in preclinical and diagnostic research for X-ray imaging techniques . It is formulated as a salt of ioxaglic acid and meglumine, and functions as a radiopaque agent that enhances visibility of vascular structures, organs, and body cavities by effectively attenuating X-rays . Its mechanism of action relies on the high atomic density of iodine atoms, which are covalently bonded to a benzene ring; this molecular structure efficiently absorbs X-ray radiation, providing contrast between tissues and the circulatory system or other compartments into which it is introduced . As an ionic dimer, this compound delivers six iodine atoms per molecule in solution, contributing to its classification as a low-osmolality agent with an osmolality of approximately 600 mOsm/kg H2O, which is associated with improved patient tolerance in clinical settings compared to older, high-osmolality agents . In research applications, it is utilized in angiography (including cerebral and coronary), phlebography, urography, computed tomography (CT), arthrography, and hysterosalpingography . Its pharmacokinetic profile includes rapid distribution following intravascular administration, very weak binding to plasma proteins, and it is excreted unchanged primarily by renal filtration, with a half-life of about 90 minutes . This product is intended for Research Use Only (RUO) and is strictly not for human or veterinary diagnostic use or any personal applications. Researchers should consult the Safety Data Sheet (SDS) and handle all materials according to appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H38I6N6O13 B1261920 Ioxaglate meglumine CAS No. 59018-13-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

59018-13-2

Molecular Formula

C31H38I6N6O13

Molecular Weight

1464.1 g/mol

IUPAC Name

3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C24H21I6N5O8.C7H17NO5/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43;1-8-2-4(10)6(12)7(13)5(11)3-9/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

HUHDYASLFWQVOL-WZTVWXICSA-N

SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O

Other CAS No.

59018-13-2

Synonyms

Hexabrix
Ioxaglate
Ioxaglate Meglumine
Ioxaglate Sodium
Ioxaglate, Methylglucamine
Ioxaglic Acid
Ioxaglic Acid Monosodium Salt
Ioxaglic Acid, Calcium Salt (2:1)
Meglumine, Ioxaglate
Methylglucamine Ioxaglate
P-286 (Contrast Media)
P286 (Contrast Media)

Origin of Product

United States

Synthesis and Molecular Engineering Research

Synthetic Pathways and Methodological Advancements for Ioxaglate

The industrial production of ioxaglate meglumine (B1676163) involves a complex, multi-step chemical synthesis process that demands rigorous control and optimization to ensure high purity and yield. The synthesis of the core molecule, ioxaglic acid, is followed by its formulation as a meglumine salt. nih.gov

Multi-Step Chemical Synthesis Optimization

The synthesis of ioxaglic acid, the active component of ioxaglate meglumine, is centered around the creation of a dimeric structure composed of two tri-iodinated benzene (B151609) rings. The general synthetic strategy for such compounds involves several key stages:

Preparation of the Tri-iodinated Benzene Ring: The foundational step is the iodination of a benzene derivative. This is typically achieved through electrophilic substitution reactions where a suitable benzene precursor is reacted with an iodinating agent, such as iodine monochloride (ICl), in an aqueous medium. google.com The pH of the reaction is maintained below 4 to facilitate the substitution at the 2, 4, and 6 positions of the benzene ring. google.com Optimization of this step involves controlling the stoichiometry of the iodinating agent and the reaction temperature, which typically ranges from 70 to 95°C, to maximize the yield of the desired 2,4,6-triiodinated product. google.com

Functional Group Introduction and Modification: Following iodination, various functional groups are introduced and modified on the benzene ring to create the necessary precursors for dimerization and to impart desired physicochemical properties. These reactions can include nitration, reduction of nitro groups to amines, and acylation.

Dimerization: The crucial step in forming ioxaglic acid is the linking of two functionalized tri-iodinated monomer units. This is typically achieved through the formation of an amide bond, connecting the two rings via a linker moiety. This dimerization is a critical design element that influences the final osmolality of the contrast agent.

Salt Formation: Once ioxaglic acid is synthesized, it is reacted with meglumine (N-methyl-D-glucamine) to form the highly water-soluble this compound salt. nih.gov

Methodological advancements in the synthesis of iodinated contrast agents often focus on improving yield, reducing impurities, and streamlining the process. This can involve the development of novel catalysts, optimization of reaction conditions (temperature, pressure, and solvent systems), and the implementation of continuous manufacturing processes.

Purification Techniques in Contrast Agent Production

The purity of the final this compound product is of paramount importance. Therefore, robust purification techniques are employed throughout the manufacturing process.

Crystallization: Crystallization is a key method for purifying intermediates and the final ioxaglic acid. nih.gov The process involves dissolving the compound in a suitable solvent at an elevated temperature and then cooling the solution to induce the formation of crystals, leaving impurities behind in the solvent. The efficiency of this process can be enhanced by the addition of seed crystals. google.com In some cases, if the product crystallizes, it can be brought to room temperature and shaken vigorously to ensure complete dissolution. nih.gov

Chromatography: Various chromatographic techniques are utilized to separate the desired compound from byproducts and unreacted starting materials. Mixed-mode chromatography, which employs multiple modes of interaction such as hydrophobic and electrostatic interactions, can be particularly effective in removing a broad range of impurities in a single step. bioradiations.com High-performance liquid chromatography (HPLC) is also used for both purification and analysis of the final product and intermediates.

Filtration and Washing: After crystallization or precipitation, the solid product is separated from the liquid phase by filtration. The collected solid is then washed with appropriate solvents to remove any remaining soluble impurities. google.com

Rational Design Principles of Ioxaglate Structure

The molecular structure of ioxaglate was rationally designed to optimize its properties as a contrast agent, focusing on maximizing radiopacity while minimizing osmolality to improve physiological tolerance.

Dimerization Strategies for Osmolality Modulation

A key innovation in the design of ioxaglate was the dimerization of two tri-iodinated benzene rings. litfl.com Osmolality, a measure of the total number of solute particles in a solution, is a critical factor influencing the side effects of contrast media. High-osmolality agents can cause discomfort and adverse physiological reactions.

By creating a dimer, the number of iodine atoms per molecule is doubled to six, while the number of osmotically active particles in solution does not increase proportionally. nih.gov This strategy effectively lowers the osmolality of the contrast medium solution for a given iodine concentration, leading to a formulation that is better tolerated by the body. wikipedia.org Ioxaglate is an ionic dimer, which means that in solution, it dissociates into a large anion (the dimeric ioxaglate molecule) and a cation (meglumine), resulting in a lower osmolality compared to ionic monomers which dissociate into two smaller particles for every three iodine atoms.

Advanced Characterization of this compound in Solution

The performance and safety of this compound are directly related to its physicochemical properties in solution. Therefore, its solutions are extensively characterized.

Solutions of this compound are typically clear, colorless to pale yellow. hres.ca Key parameters that are measured include osmolality and viscosity.

PropertyValue
Osmolality Approximately 600 mOsm/kg H₂O
Viscosity (at 20°C) 15.7 cP
Viscosity (at 37°C) 7.5 cP

This data is based on a commercially available formulation of this compound and ioxaglate sodium. fda.gov

The osmolality of approximately 600 mOsm/kg H₂O classifies ioxaglate as a low-osmolality contrast medium, significantly lower than first-generation high-osmolality agents. wikipedia.org Viscosity is another important factor, as it affects the ease of injection and the flow characteristics of the contrast agent in the vascular system. The viscosity of this compound solutions is measured at different temperatures to reflect its behavior both at room temperature and at body temperature. fda.gov

Spectroscopic Analysis for Structural Elucidation (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a complex molecule like this compound, which is comprised of the active iodinated organic anion, ioxaglic acid, and the counter-ion, meglumine, NMR spectroscopy would be instrumental in confirming its intricate structure.

While specific, publicly available ¹H and ¹³C NMR spectral data for this compound or ioxaglic acid are not readily found in the reviewed literature, the principles of NMR analysis allow for a theoretical determination of the expected signals. The structure of ioxaglic acid contains two substituted tri-iodinated benzene rings linked by an amide chain, presenting a variety of distinct chemical environments for both hydrogen and carbon atoms.

¹H NMR Spectroscopy would be expected to show a range of signals corresponding to the different types of protons in the molecule. This would include signals for the aromatic protons on the benzene rings, the protons of the methyl groups, the methylene (B1212753) protons in the linking chain and side chains, and the protons of the amide and hydroxyl groups. The chemical shift of each signal would be influenced by the electron-withdrawing effects of the iodine atoms and the various functional groups.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. A hypothetical ¹³C NMR spectrum of ioxaglic acid would display a unique signal for each carbon atom in a distinct chemical environment. The presence of bulky iodine atoms and different functional groups would significantly influence the chemical shifts of the aromatic carbons. While the PubChem database for ioxaglic acid indicates the existence of ¹³C NMR spectra, the specific data is not detailed. nih.gov

A comprehensive structural confirmation would involve a suite of 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity between protons and carbons throughout the molecule.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for Ioxaglic Acid Moiety

Carbon TypePredicted Chemical Shift Range (ppm)
Aromatic C-I90 - 110
Aromatic C-N140 - 160
Aromatic C-C=O120 - 140
Carbonyl (C=O)165 - 175
Aliphatic (CH₂, CH₃)10 - 60

Note: These are estimated ranges based on typical values for similar functional groups and are not based on experimental data for this compound.

Theoretical Chemistry Approaches to Molecular Properties

Computational chemistry provides powerful tools to investigate the molecular properties of complex pharmaceutical compounds like this compound. Theoretical approaches, such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, can offer deep insights into the molecule's energetic and electronic behavior, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could elucidate its three-dimensional geometry, electronic properties, and reactivity. Such studies are valuable for understanding how the molecule interacts with its biological environment.

Key parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

Furthermore, DFT can be used to calculate the distribution of electron density and generate molecular electrostatic potential (MEP) maps. These maps visualize the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other molecules, such as biological receptors. While specific DFT studies on this compound are not widely available in English-language literature, research on related benzoic acid derivatives demonstrates the utility of this approach. nih.gov

Interactive Data Table: Hypothetical DFT-Calculated Properties for Ioxaglic Acid

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Dipole Moment8.5 DPolarity and intermolecular interactions

Note: These values are hypothetical and intended for illustrative purposes, as specific published DFT data for this compound is not available.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, which is fundamental to understanding intermolecular interactions and charge transfer processes.

For this compound, NBO analysis could provide quantitative insights into the nature of the ionic bond between the ioxaglate anion and the meglumine cation. It could also reveal the extent of intramolecular hydrogen bonding and other non-covalent interactions that stabilize the molecule's conformation.

A key aspect of NBO analysis is the calculation of the stabilization energy (E⁽²⁾) associated with donor-acceptor interactions. A higher E⁽²⁾ value indicates a stronger interaction. For instance, the interaction between a lone pair (n) on an oxygen or nitrogen atom and an antibonding orbital (σ*) of a nearby bond can be quantified. These interactions are crucial for understanding the molecule's conformation and its interactions with solvent molecules and biological targets.

NBO analysis also provides a method for calculating atomic charges, which can offer a more refined picture of the electron distribution than simpler methods. Understanding the charge distribution is essential for predicting the molecule's electrostatic interactions. While no specific NBO studies on this compound have been identified, research on similar organic molecules highlights the power of this technique in elucidating charge transfer and intermolecular forces. researchgate.netnih.gov

Interactive Data Table: Illustrative NBO Analysis of a Key Intramolecular Interaction

Donor NBOAcceptor NBOE⁽²⁾ (kcal/mol)Type of Interaction
LP (O) of C=Oσ* (N-H) of amide2.5Hydrogen Bond
π (C=C) aromaticπ* (C=C) aromatic1.8π-π stacking
LP (I)σ* (C-H)0.5Halogen bonding

Note: This table is illustrative and does not represent actual calculated data for this compound.

Preclinical Pharmacokinetics and Biodistribution Studies

Mechanistic Investigations of Ioxaglate Distribution

Following intravascular administration, ioxaglate is swiftly transported through the circulatory system. nih.govhres.carxmed.com The pharmacokinetics are typically described by a two-compartment model, which includes a rapid initial phase of distribution and a subsequent, slower phase of elimination. hres.carxmed.comfda.gov In animal models, this biphasic phenomenon is attributed to the rapid diffusion of the contrast media from the plasma into the interstitial fluid, followed by a slower excretion process. researchgate.net

Once injected, ioxaglate meglumine (B1676163) rapidly distributes throughout the vascular and extravascular fluid compartments. fda.gov Peak plasma concentrations are achieved very quickly, typically within minutes of injection. fda.govdrugbank.com For instance, in one study with normal volunteers, the mean peak plasma concentration occurred at two minutes. hres.cadrugbank.com This initial, rapid distribution phase has a half-life of approximately 12 minutes. rxmed.comfda.govwikipedia.org The degree of contrast enhancement in tissues is directly related to the amount of iodine administered, with rapid injection leading to immediate peak blood iodine levels that then fall quickly over the next five to ten minutes due to this dilution effect. fda.gov

Interactive Data Table: Pharmacokinetic Parameters of Ioxaglate

Generated html

Ioxaglate salts exhibit poor or very weak binding to plasma proteins, a characteristic that significantly influences their distribution and excretion. nih.govhres.carxmed.comfda.govdrugbank.com This low affinity for serum albumin is a key determinant of its primary excretory pathway. hres.carxmed.comfda.gov Some sources indicate a plasma protein binding of 14%, which is considered unusually high for a water-soluble iodinated contrast agent. wikipedia.org The implications of this binding are tied to the principle that lower protein binding facilitates more rapid clearance from the body.

Preclinical studies have demonstrated that ioxaglate can cross the placental barrier. hres.carxmed.com Studies in pregnant mice have shown that ioxaglate is capable of invading fetal tissue. hres.carxmed.com This transfer across the placenta is a critical consideration in preclinical safety evaluations. The ability of a substance to cross the placenta is influenced by factors such as molecular weight, lipid solubility, and degree of ionization. openanesthesia.org Animal models are crucial for assessing the potential fetotoxic impact of such compounds. mdpi.com

Elucidation of Excretion Pathways in Preclinical Models

The primary route of elimination for ioxaglate meglumine is through the kidneys, with the liver providing a secondary pathway.

Ioxaglate is predominantly excreted unchanged in the urine through glomerular filtration. nih.govhres.carxmed.comfda.govdrugbank.com There is no significant tubular reabsorption or secretion. nih.govdrugbank.com In preclinical studies, the high viscosity of contrast media as they become concentrated in the renal tubules has been shown to be an important factor, as it can hinder glomerular filtration and tubular flow. researchgate.net Following intravenous administration, approximately 50% of the dose is recovered in the urine within two hours, and about 90% is recovered within 24 hours. hres.cafda.govdrugbank.com

Interactive Data Table: Urinary Excretion of Ioxaglate

Generated html

The liver and small intestine serve as the major alternative route for the excretion of ioxaglate. nih.govhres.carxmed.comfda.govdrugbank.com This pathway becomes particularly important in cases of renal impairment. nih.govrxmed.comfda.gov In rats, biliary excretion can account for a significant portion, up to 30%, of the elimination. hres.carxmed.com This vicarious excretion through the gallbladder and into the small intestine increases sharply when renal function is compromised. nih.govrxmed.comfda.gov Studies in mini-pigs have also been used to investigate the biliary excretion of contrast media. nih.gov

Minor Excretory Routes (e.g., Saliva, Sweat, Colon)

In preclinical models, particularly in rats, biliary excretion has been shown to play a notable role, accounting for up to 30% of the excretion of ioxaglate. hres.ca The liver and small intestine represent the primary alternative excretory pathway to the kidneys. hres.cafda.gov In instances of severe renal impairment, the excretion of ioxaglate through the gallbladder and into the small intestine markedly increases. hres.cafda.gov

Excretory RoutePreclinical Evidence/ObservationsSignificance
Biliary/Fecal In rats, biliary excretion can account for up to 30% of elimination. hres.ca The liver and small intestine are the major alternate routes. hres.cafda.govA major alternative pathway, especially in cases of renal impairment. hres.cafda.gov
Saliva Identified as a minor route of heterogenic excretion. hres.caacs.orgwikipedia.orgContributes to a small fraction of overall clearance. hres.caacs.org
Sweat Noted as a minor excretory pathway. hres.caacs.orgwikipedia.orgPlays a minimal role in total elimination under normal conditions. hres.caacs.org
Colon Mentioned as a route for heterogenic excretion to a lesser extent. hres.caacs.orgRepresents a minor contribution to the compound's clearance. hres.caacs.org

Pharmacokinetic Modeling in Preclinical Systems

The pharmacokinetic properties of intravascularly administered radiopaque contrast agents like this compound are typically characterized using compartmental models. fda.govpharmacompass.com These models provide a mathematical framework to understand the time course of the drug's distribution and elimination from the body. pharmacompass.com Preclinical trials in animal models are fundamental for establishing these pharmacokinetic profiles. researchgate.net

Two-Compartment Model Characterization

The pharmacokinetics of ioxaglate are best described by a two-compartment model. hres.cafda.govpharmacompass.com This model conceptualizes the body as consisting of two distinct compartments:

The Central Compartment: This compartment includes the plasma and tissues that are in rapid equilibrium with the drug.

The Peripheral Compartment: This compartment comprises tissues where the drug distributes more slowly.

Following intravascular administration, ioxaglate is rapidly transported through the circulatory system. fda.govncats.io The two-compartment model effectively captures the initial rapid distribution phase and the subsequent slower elimination phase of the compound. fda.govpharmacompass.com

Alpha and Beta Phase Dynamics in Experimental Systems

The two-compartment model is characterized by two distinct kinetic phases: the alpha phase and the beta phase. hres.cafda.govpharmacompass.com

Alpha Phase (Distribution Phase): This is a rapid initial phase that primarily reflects the distribution of the drug from the central compartment to the peripheral compartment. fda.govpharmacompass.com

Beta Phase (Elimination Phase): This is a slower phase that represents the elimination of the drug from the central compartment, primarily through renal excretion. fda.govpharmacompass.com

In clinical studies with patients having normal renal function, the alpha half-life for ioxaglate has been reported to be approximately 12 minutes, while the beta half-life is around 92 minutes. hres.cafda.govwikipedia.org These dynamics, established through extensive studies, are considered characteristic of the compound's behavior in biological systems, including those used in preclinical research. hres.cafda.gov

Pharmacokinetic PhaseDescriptionKey Characteristic
Alpha (α) Phase The initial, rapid phase of drug distribution from the central to the peripheral compartment. fda.govpharmacompass.comCharacterized by a short half-life, reflecting rapid equilibration with highly perfused tissues. fda.gov
Beta (β) Phase The subsequent, slower phase representing drug elimination from the body. fda.govpharmacompass.comCharacterized by a longer half-life, primarily reflecting renal clearance. hres.cafda.gov

In Vitro and Ex Vivo Mechanistic Biological Interactions

Effects on Hemorheological Parameters

The rheology of blood, which dictates its flow properties, is significantly influenced by the characteristics of its cellular components, particularly red blood cells (RBCs). Ioxaglate meglumine's impact on these parameters has been a key area of research.

Red Blood Cell Deformability Studies

Red blood cell deformability is a critical factor for unimpeded passage through the microcirculation. Studies comparing ioxaglate with other contrast media have shown that it has a relatively minor impact on this parameter. In vitro investigations using rat blood demonstrated that ioxaglate meglumine (B1676163) had a lesser effect on both whole blood and red cell filtrability when compared to the non-ionic contrast agents iohexol (B1672079) and iopamidol (B1672082) tandfonline.comdocumentsdelivered.comnih.gov. This suggests that ioxaglate interferes less with the ability of red blood cells to change shape under shear stress. The favorable rheological profile of ioxaglate is attributed to its low hyperosmolality and a lack of direct adverse influence on the red cell membrane nih.gov. While specific deformability indices were not detailed in the available research, the consensus indicates a lower impairment of blood viscosity and red cell function compared to other agents nih.gov.

Erythrocyte Morphology Alterations in vitro

Direct observation of red blood cells following exposure to this compound has revealed some morphological changes. In vitro studies have shown that ioxaglate can lead to the formation of irregular red cell aggregates. One study observed these aggregates in 17% of specimens exposed to sodium meglumine ioxaglate at a concentration of 300 mg I/ml nih.gov. In contrast, few rouleaux formations (stacking of red blood cells) were observed with ionic contrast media in general nih.gov. Furthermore, ioxaglate has been shown to cause only minor alterations to red blood cell shape compared to other contrast agents nih.gov. Specifically, it led to the formation of less "inflated erythrocytes" rather than the packed echinocytes (crenated red blood cells) induced by some non-ionic contrast media tandfonline.com.

ParameterObservation with this compoundReference
Red Blood Cell Aggregation Irregular aggregates observed in 17% of in vitro specimens. nih.gov
Red Blood Cell Shape Minor alterations; formation of less "inflated erythrocytes". tandfonline.comnih.gov

Impact on Coagulation and Thrombogenicity

The influence of this compound on blood coagulation and platelet function is a significant aspect of its biological interaction profile, with implications for its use in various clinical scenarios.

In vitro Inhibition of Blood Coagulation

This compound has demonstrated a notable inhibitory effect on blood coagulation in vitro. Ionic iodinated contrast media, in general, inhibit blood coagulation more than their non-ionic counterparts. Studies have shown that ioxaglate significantly prolongs the clotting time of venous blood. In one comparative study, the clotting time was extended to at least 330 minutes with ioxaglate, compared to 160 minutes with the non-ionic agent iohexol. Furthermore, ioxaglate prolonged the partial thromboplastin time of platelet-poor plasma to 54 seconds, compared to a normal of 36 seconds. This anticoagulant effect is a key characteristic of ioxaglate.

Coagulation ParameterEffect of this compoundComparative Effect (Iohexol)Reference
Venous Blood Clotting Time ≥ 330 minutes160 minutes
Partial Thromboplastin Time 54 seconds40 seconds
Platelet Function ParameterEffect of this compoundOnset of Significant InhibitionReference
Platelet Adhesion Dose-dependent decrease3 mg/ml
P-selectin Expression Dose-dependent decrease3 mg/ml
Platelet Degranulation No significant increaseNot Applicable

Antithrombotic Effects in Animal Models

The in vitro anticoagulant and antiplatelet effects of this compound translate to demonstrable antithrombotic activity in vivo. In a rat model of arterial thrombosis, where thrombosis was induced by the application of ferric chloride to the carotid artery, ioxaglate (at a dose of 1600 mg iodine/kg, IV) significantly prolonged the time to occlusion and reduced the thrombus weight compared to saline. This antithrombotic effect was attributed to the ioxaglic acid moiety itself, as neither the meglumine salt, osmolality, nor the sodium content played a significant role.

Animal Model OutcomeEffect of this compoundControl (Saline)Reference
Time to Occlusion (minutes) 30.0 +/- 1.119.6 +/- 2.4
Thrombus Weight (mg) 2.6 +/- 0.44.7 +/- 0.7

Interactions with Antiplatelet Agents in Preclinical Studies

Ioxaglate has demonstrated inhibitory effects on platelet function in several in vitro studies. Research comparing ioxaglate with other contrast agents found that all tested agents inhibited platelet aggregation and secretion responses when stimulated by adenosine diphosphate (ADP), epinephrine, and collagen. nih.govnih.gov Specifically, the older ionic contrast agent meglumine iothalamate inhibited platelet function at concentrations of 11 mg of iodine/ml and higher. In contrast, the lower-osmolality agent ioxaglate, along with iopamidol, showed similar inhibitory effects but at higher concentrations, beginning above 30 mg of iodine/ml. nih.govnih.gov

Further studies have highlighted ioxaglate's notable anticoagulant properties. nih.gov When comparing its effects on blood coagulation with nonionic agents, ioxaglate, an ionic dimer, demonstrated the highest anticoagulant potential. nih.gov In one study, while the nonionic monomer iohexol caused significant platelet activation within one minute of incubation in whole blood, ioxaglate showed no effect on platelets even after 30 minutes under the same conditions. nih.gov These findings suggest that ioxaglate is effective in preventing both thrombin formation and platelet activation. nih.gov

The addition of exogenous calcium did not consistently alter the platelet inhibition caused by ioxaglate, suggesting that the chelation of calcium may not be the primary mechanism behind its antiplatelet effects. nih.govnih.gov

Table 1: Comparative Effects of Contrast Agents on Platelet Function

Feature Ioxaglate Iopamidol Meglumine Iothalamate Iohexol
Agent Type Ionic, Low-osmolality Nonionic, Low-osmolality Ionic, High-osmolality Nonionic, Monomer
Inhibitory Concentration >30 mg iodine/ml >30 mg iodine/ml ≥11 mg iodine/ml N/A
Effect on Platelet Activation No effect after 30 min - - Major activation after 1 min
Anticoagulant Potential Highest - - Less marked
Effect of Exogenous Calcium No consistent effect No consistent effect Decreased inhibition -

Influence on Complement System Activation in vitro

Research has shown that ioxaglate can induce complement activation in a dose-dependent manner. frontiersin.org In vitro studies indicate that higher concentrations of ioxaglate, specifically more than 25 mg of iodine/ml, cause activation of the complement system. frontiersin.org However, another study observed that when salt-free dilutions of contrast media were added to human serum, a dose-independent consumption of complement was detected. creative-biolabs.com This effect was minimal when the salt concentrations in the contrast media solutions were adjusted to be closer to normal plasma concentrations, suggesting that the absence of salts in the formulation, rather than the ioxaglate molecule itself, may be a primary cause of the observed complement consumption. creative-biolabs.com

One study involving patients undergoing contrast studies found that among five tested contrast agents, ioxaglic acid was the most effective at activating the complement system.

Classical Pathway Activation Research

In vitro research indicates that the activation of the complement system by ioxaglic acid involves the classical pathway. One study that examined complement activation in patients following intravenous injection of various contrast media concluded that both the classical and alternative pathways were involved in the effects observed with ioxaglic acid.

Electrolyte and Ion Binding Studies

Ioxaglate, as an ionic contrast medium, has been shown to interact with electrolytes, particularly by binding with ionized calcium. osti.gov

Research on Ionized Calcium Binding by Ioxaglate Anions

In vitro studies conducted with an electrolyte solution containing calcium ions demonstrated that ioxaglate causes a significant reduction in the concentration of ionized calcium. osti.gov This effect is attributed to the binding of calcium ions by the ioxaglate anions. osti.gov

Comparative Analysis of Calcium Binding with Other Contrast Agents

When compared with other contrast agents, ionic media generally produce a greater decrease in ionized calcium than nonionic media. osti.gov A study comparing ioxaglate with the ionic agent diatrizoate and the nonionic agents iopamidol and iohexol found that both ioxaglate and diatrizoate induced a significant reduction in ionized calcium. osti.gov The calcium binding was caused by the anions of these ionic agents. osti.gov The study noted that the calcium-binding effect of diatrizoate was more prominent than that of ioxaglate. osti.gov

Table 2: Effect of Various Contrast Media on Ionized Calcium in an Electrolyte Solution

Contrast Agent Type Effect on Ionized Calcium
Ioxaglate Ionic Significant Reduction osti.gov
Diatrizoate Ionic Significant Reduction (more prominent than Ioxaglate) osti.gov
Iopamidol Nonionic Less decrease than ionic agents osti.gov
Iohexol Nonionic Less decrease than ionic agents osti.gov
Isotonic Saline Control No significant reduction osti.gov

Cellular and Subcellular Effects in vitro

Renal Epithelial Cell Responses to Ioxaglate Exposure

In vitro studies using established renal cell lines have been instrumental in elucidating the direct cellular mechanisms of contrast media-induced nephropathy. When confluent cell cultures of proximal (LLC-PK1) and distal (MDCK) tubular epithelial cells were exposed to ioxaglate for 20 hours, a concentration-dependent toxic effect was observed. nih.gov This toxicity manifested as distinct morphological and biochemical changes within the cells. nih.gov

Electron microscopy revealed a significant increase in cellular vacuolization in both proximal and distal tubule cell lines upon exposure to ioxaglate. nih.gov These findings in cultured cells are consistent with observations from in vivo studies where intravenous administration of high doses of ioxaglate in rats produced a reversible vacuolization of the proximal tubular epithelial cells. researchgate.net These in vivo observations noted enlargement, confluence, and migration of vacuoles containing dense, pleomorphic material. researchgate.net

Biochemical assays performed on the cell cultures demonstrated that ioxaglate exposure influenced the activity of both brush-border and lysosomal marker enzymes. nih.gov A concentration-dependent effect was noted on the activity of these enzymes within the cells and in the surrounding culture media, indicating cellular stress and damage. nih.gov

Table 1: Summary of Ioxaglate Effects on Renal Epithelial Cells in vitro
Cell TypeParameter AssessedObserved Effect of IoxaglateReference
LLC-PK1 (Proximal Tubule)Cellular MorphologyIncreased vacuolization (concentration-dependent) nih.gov
MDCK (Distal Tubule)Cellular MorphologyIncreased vacuolization (concentration-dependent) nih.gov
LLC-PK1 and MDCKBrush-Border EnzymesAltered activity (concentration-dependent) nih.gov
Lysosomal Marker EnzymesAltered activity (concentration-dependent) nih.gov

Studies on Cultured Microvascular Endothelial Cells

The effects of ioxaglate have been characterized on human microvascular endothelial cells to investigate potential mechanisms behind adverse vascular events. In vitro exposure of these cells to ioxaglate resulted in significant, dose- and time-dependent morphological changes. nih.gov These degenerative effects included cellular shrinkage and the loss of the cell tip in a substantial portion of the endothelial cell population, affecting between 20% and 80% of the cells. nih.gov

In addition to morphological alterations, the viability of cultured human microvascular endothelial cells was assessed by measuring the efflux of lactate dehydrogenase (LDH), an indicator of cytotoxicity. nih.gov Exposure to ioxaglate at a concentration of 150 mg iodine/mL for 60 minutes led to a significant increase in LDH release, reaching 20%. nih.gov This direct cytotoxic action suggests that ioxaglate can cause endothelial cell dysfunction. nih.gov

Table 2: Effects of Ioxaglate on Cultured Human Microvascular Endothelial Cells
Exposure ConditionParameterFindingReference
Concentration- and time-dependentMorphologyShrinkage and loss of cell tip in 20-80% of cells nih.gov
Cell Viability (LDH Release)Significant increase in LDH signal (20% release) after 60 mins at 150 mg iodine/mL nih.gov

Assessment of Cellular Toxicity in Cell Line Models

Cell line models are valuable tools for assessing the cellular toxicity of pharmaceutical compounds, including iodinated contrast media. nih.gov Studies utilizing renal cell lines have demonstrated that ioxaglate exhibits concentration-dependent toxicity. nih.gov In cultures of LLC-PK1 and MDCK cells, toxicity was evaluated through a combination of methods, including electron microscopy to observe morphological changes like vacuolization, assessments of cell viability, and biochemical assays measuring the activity of cellular enzymes. nih.gov These models established a clear link between the concentration of ioxaglate and the degree of cellular damage. nih.gov

Similarly, cellular toxicity has been assessed in human microvascular endothelial cell lines. nih.gov In these studies, cytotoxicity was quantified by measuring the release of lactate dehydrogenase (LDH) into the extracellular medium. nih.gov A significant increase in LDH efflux was observed following exposure to ioxaglate at specific concentrations and durations, providing a quantitative measure of its direct cytotoxic effect on this cell type. nih.gov

Interactions with Biological Macromolecules and Biomaterials

Modification of Hyaluronic Acid Viscosity in vitro

In vitro studies have been conducted to investigate the effect of this compound on the rheological behavior of hyaluronic acid (HA), a major component of synovial fluid and the extracellular matrix. nih.govresearchgate.netlabrha-international.comnih.gov The viscosity of HA is a critical factor for its biological function, and the introduction of other molecules can lead to significant changes through dilution and molecular interactions. nih.govresearchgate.netlabrha-international.com

Research has shown that mixing this compound with solutions of both linear and cross-linked HA modifies their viscosity. nih.govnih.gov The effect of the iodinated contrast agent was found to be dependent on both the volume added and the specific formulation of the HA. nih.gov For instance, on cross-linked HA, a deleterious effect on viscosity was evident, which became very marked at higher ratios of ioxaglate to HA. nih.govresearchgate.net These findings suggest that the association of ioxaglate with HA can lead to a notable decrease in its viscosity, which may have implications for its function in vivo. nih.govlabrha-international.com

Dose-Dependent Effects on Linear Hyaluronic Acid

The interaction between this compound and linear hyaluronic acid (HA) has been shown to be dose-dependent, or more specifically, volume-dependent. nih.govresearchgate.netnih.gov An in vitro study examining the rheological behavior of linear HA when mixed with different volumes of meglumine ioxaglate found that up to a 1:1 ratio (HA to ioxaglate), the viscosity of the linear HA solution remained above the level that would be expected from simple dilution alone. nih.govnih.gov

However, when the ratio of ioxaglate to linear HA was increased beyond 1:1, the contrast agent had an effect on viscosity that was similar to that of a simple buffer solution, indicating a loss of the protective interaction. nih.gov This suggests that at lower relative concentrations, ioxaglate's impact on the viscosity of linear HA is less pronounced than at higher concentrations. nih.gov

Table 3: Dose-Dependent Effect of Meglumine Ioxaglate on Linear Hyaluronic Acid Viscosity
Ratio of Linear HA to Ioxaglate (v/v)Observed Effect on ViscosityReference
Up to 1:1Viscosity remained above the theoretical dilution effect nih.govnih.gov
Beyond 1:1Effect on viscosity became similar to that of a buffer (dilution effect) nih.gov
Deleterious Effects on Cross-Linked Hyaluronic Acid
Molecular Interaction Mechanisms

The primary molecular interaction between ioxaglate and hyaluronic acid is governed by electrostatic forces iphy.ac.cnnih.govfrontiersin.org. Both molecules are anionic in a physiological environment. Ioxaglate is a hexaiodinated dimer that dissociates to form a monovalent anion with a charge of -1 nih.govnih.gov. Hyaluronic acid is a glycosaminoglycan (GAG), a linear polysaccharide composed of repeating disaccharide units, each carrying a negatively charged carboxylate group.

This similarity in charge results in electrostatic repulsion between the ioxaglate anion and the polyanionic structure of hyaluronic acid. This repulsive force is a fundamental principle that also dictates its interaction with other GAG-rich tissues, such as cartilage nih.govresearchgate.net. The interactions are influenced by the concentration of ions in the surrounding solution, which can shield the electrostatic forces between the molecules iphy.ac.cn.

Repulsion by Fixed Charge Density in Cartilage Matrices

The interaction of this compound with cartilage is a well-studied example of electrostatic repulsion in a biological matrix, forming the basis for a quantitative imaging technique known as contrast-enhanced computed tomography (CECT) of cartilage nih.govacs.org.

Articular cartilage's extracellular matrix is abundant in proteoglycans, which contain numerous sulfated glycosaminoglycan (GAG) chains. These GAGs impart a high density of immobile negative charges, referred to as the fixed charge density (FCD) nih.govnih.gov. The anionic nature of the ioxaglate molecule leads to its electrostatic repulsion and subsequent exclusion from the cartilage matrix, a phenomenon governed by Donnan equilibrium nih.govaip.org.

The magnitude of this repulsion is inversely proportional to the GAG concentration.

Healthy Cartilage: In healthy tissue with a high GAG content and therefore a high FCD, the repulsive forces are strong. This leads to a significant exclusion of ioxaglate from the tissue, resulting in low X-ray attenuation during CT imaging nih.govnih.gov.

Degraded Cartilage: In conditions such as osteoarthritis, GAG content is depleted. The reduction in FCD weakens the electrostatic repulsion, allowing for greater penetration and partitioning of ioxaglate into the cartilage matrix. This increased concentration of the iodine-containing contrast agent leads to higher X-ray attenuation nih.govismrm.org.

This inverse relationship allows for the non-invasive, quantitative assessment of GAG content, serving as a surrogate marker for cartilage health nih.govaip.org. Studies have validated this by showing that enzymatically degraded cartilage samples exhibit a clear increase in ioxaglate uptake compared to healthy samples nih.govismrm.org. For instance, trypsin-degraded cartilage shows a significantly lower bulk GAG concentration (11.99 ± 4.24 mg/mL) compared to native cartilage (74.44 ± 6.09 mg/mL), which corresponds to increased ioxaglate penetration nih.gov.

The table below summarizes the relationship between cartilage properties and ioxaglate-based imaging outcomes.

Cartilage StateGlycosaminoglycan (GAG) ContentFixed Charge Density (FCD)Ioxaglate InteractionIoxaglate Partitioning in MatrixResulting X-ray Attenuation (CT Signal)
HealthyHighHighStrong Electrostatic RepulsionLow (Exclusion) researchgate.netLow nih.gov
Degenerated (e.g., Osteoarthritis)Low (Depleted)LowWeak Electrostatic RepulsionHigh (Increased Penetration) ismrm.orgHigh nih.gov

Comparative Preclinical Research and Mechanistic Differentiation

Comparative Analysis of Biological Properties with Other Iodinated Contrast Media

Preclinical studies have consistently demonstrated differences in the biological responses between ionic contrast media, such as ioxaglate, and non-ionic agents. While non-ionic contrast media are generally associated with a lower incidence of adverse reactions in clinical settings, preclinical research reveals a more complex picture. rsna.orgradiologykey.commdpi.comnih.gov

In vitro studies have explored the direct cellular effects of these agents. For instance, one study found that the ionic contrast medium ioxaglate exhibited a more pronounced inhibitory effect on mitochondrial enzyme activity in renal proximal tubule cells compared to several non-ionic agents at the same iodine concentration. physiology.org Specifically, at 100 mg I/ml, ioxaglate showed greater inhibition of MTT reduction than the non-ionic agents iomeprol, iopamidol (B1672082), and iodixanol (B1672021). physiology.org This suggests a potential for direct cellular toxicity that is independent of osmolality.

Furthermore, some preclinical investigations have suggested that ionic contrast media like ioxaglate may possess more potent anticoagulant properties than non-ionic agents. ahajournals.orgnih.gov In vitro studies have shown that ioxaglate can inhibit thrombin generation and the activation of platelets and clotting factors V and VIII. nih.gov This has led to hypotheses about potential benefits in preventing thrombotic events during interventional procedures, although clinical confirmation remains a subject of ongoing research. pcronline.compcronline.com Conversely, other studies have indicated that non-ionic agents may cause vasoconstriction, an effect less pronounced with ionic media like ioxaglate. researchgate.net

A prospective, randomized, double-blind trial comparing ioxaglate with the non-ionic monomer iopamidol and the non-ionic dimer iodixanol in cardiac catheterization found that early adverse reactions were significantly more frequent with ioxaglate. researchgate.net However, late skin reactions were more common with the non-ionic dimer iodixanol. researchgate.net

The following table summarizes key findings from preclinical and comparative studies:

Interactive Data Table: Ionic vs. Non-ionic Contrast Media in Preclinical Models
Feature Ioxaglate (Ionic) Non-ionic Agents (e.g., Iopamidol, Iodixanol) Key Findings Citations
Cellular Toxicity (in vitro) Greater inhibition of mitochondrial enzyme activity in renal tubule cells. Less inhibition of mitochondrial enzyme activity compared to ioxaglate. Ioxaglate showed greater direct cytotoxic potential in this model. physiology.org
Anticoagulant Properties (in vitro) Potent inhibitor of thrombin generation; inhibits activation of factors V, VIII, and platelets. Minimal influence on thrombin generation (e.g., iodixanol). Ioxaglate demonstrates more significant anticoagulant effects in vitro. nih.gov
Vasoconstriction Less tendency to cause vasoconstriction. Can cause vasoconstriction due to depolarization of smooth muscle cells. A potential mechanistic difference in vascular response. researchgate.net

| Adverse Reactions (Comparative Trial) | Higher incidence of early adverse reactions. | Lower incidence of early reactions, but higher incidence of late skin reactions with dimers. | Different temporal profiles of adverse events observed. | researchgate.net |

Ioxaglate is a dimeric molecule, meaning it consists of two linked tri-iodinated benzene (B151609) rings. snmjournals.orghighwire.org This structure allows for a higher iodine content per molecule compared to monomeric agents, which have a single benzene ring. snmjournals.orgoup.com This fundamental structural difference has implications for the physicochemical properties and biological behavior of the contrast medium.

Experimental studies in canine models have shown that dimeric contrast media, including a sodium dimer of iocarmate, cause a significantly smaller decrease in renal blood flow compared to monomeric agents. oup.com This effect is thought to be related to the lower osmolality of dimeric agents. oup.com The study also noted that the initial increase in renal blood flow was more influenced by the cation (meglumine causing a larger increase than sodium) rather than the monomeric or dimeric nature of the anion. oup.com

However, other preclinical research has presented a more nuanced view. One study in rats comparing the non-ionic dimer iodixanol with the non-ionic monomer iobitridol (B1672014) found that the dimer led to a more pronounced and prolonged decrease in renal blood flow and a significant drop in systemic blood pressure, despite being iso-osmolar with plasma. nih.gov In vitro studies on renal tubular cells have also suggested that dimeric contrast media molecules may have a greater potential for cytotoxic effects than monomeric molecules when compared at equimolar concentrations. rsna.org

The following table outlines findings from studies comparing dimeric and monomeric contrast agents:

Interactive Data Table: Dimeric vs. Monomeric Contrast Agents in Experimental Systems
Feature Dimeric Agents (e.g., Ioxaglate, Iodixanol) Monomeric Agents (e.g., Iothalamate, Iobitridol) Key Findings Citations
Renal Blood Flow (Canine Model) Less depression of renal blood flow. Greater depression of renal blood flow. Dimeric structure appeared to be advantageous in this model. oup.com
Renal Blood Flow (Rat Model) More marked and prolonged decrease in renal blood flow (iodixanol vs. iobitridol). Less effect on renal blood flow. Contradictory findings suggest effects may be agent- and species-specific. nih.gov
Systemic Blood Pressure (Rat Model) Significant decrease in blood pressure (iodixanol). Virtually no effect on blood pressure (iobitridol). Dimer showed more pronounced systemic hemodynamic effects in this model. nih.gov

| In Vitro Cytotoxicity (at equimolar concentrations) | Stronger cytotoxic effects on renal tubular cells. | Weaker cytotoxic effects compared to dimers. | Dimeric structure itself may contribute to cytotoxicity, independent of osmolality. | rsna.org |

Mechanistic Basis for Observed Differences and Similarities

The chemical structure of an iodinated contrast agent is a primary determinant of its biological interactions. Ioxaglate is an ionic dimer, possessing a carboxyl group that ionizes in solution, and two tri-iodinated benzene rings linked together. physiology.orgsnmjournals.org This structure influences its hydrophilicity, protein binding, and interaction with biological macromolecules.

The presence of hydroxyl groups in the side chains of non-ionic agents generally increases their hydrophilicity and reduces protein binding compared to ionic agents. drugbank.com The dimeric structure of ioxaglate, while contributing to a lower osmolality, also results in a larger molecular size. This can affect its diffusion across membranes and its interaction with cellular components. tandfonline.com

In vitro studies suggest that the antithrombotic effects of ioxaglate may be due to its interference with the binding of macromolecular substrates to the anionic exosite I of thrombin. nih.gov This is a direct consequence of its molecular structure and charge. The greater in vitro cytotoxicity observed with ioxaglate compared to some non-ionic agents in renal tubule cells may also be linked to its specific chemical structure, beyond just its ionic nature. physiology.org

Osmolality, a measure of the solute concentration in a solution, has long been considered a key factor in the biological effects of contrast media. rsna.orgelsevier.esnih.gov Ioxaglate is classified as a low-osmolality contrast medium (LOCM), with an osmolality significantly lower than that of high-osmolality contrast media (HOCM) but still higher than that of blood plasma. oup.comwikipedia.org

The reduced osmolality of ioxaglate, achieved through its dimeric structure, is thought to be responsible for some of its more favorable properties compared to HOCM, such as reduced vasodilation and less impact on red blood cell deformability. oup.comtandfonline.com In a canine model, the less pronounced depression of renal blood flow seen with dimeric agents compared to monomers was attributed to their lower osmolality. oup.com

Ioxaglate is formulated as a mixture of meglumine (B1676163) and sodium salts. ontosight.aihpra.ie The choice of cation can influence the physicochemical properties and biological effects of the contrast medium solution.

Meglumine is a larger and more complex organic cation than sodium. jocpr.com Formulations with meglumine tend to have a higher viscosity than those with sodium. radiologykey.com Conversely, meglumine salts are generally considered to be less toxic than sodium salts. radiologykey.com In a study comparing contrast agents with and without sodium cations, the absence of sodium was associated with a statistically significant reduction in adverse reactions. nih.gov

In a canine renal arteriography study, meglumine-containing contrast media produced a significantly larger early increase in renal blood flow compared to their sodium-based counterparts. oup.com This suggests that the cation can directly influence the hemodynamic response. However, another study investigating the antithrombotic effect of ioxaglate in a rat model concluded that this effect was mediated by the ioxaglic acid anion itself, with neither meglumine nor sodium playing a significant role. researchgate.net

Antioxidant Properties in Comparative in vitro Studies

Recent preclinical research has focused on the potential antioxidant properties of iodinated contrast media (ICM), including ioxaglate meglumine. These in vitro studies aim to elucidate the capacity of these agents to counteract oxidative stress, a factor implicated in contrast-induced nephropathy.

Total Antioxidant Status (TAS) Comparisons with Other Agents

One study found that at low concentrations (<25 mM), non-ionic contrast media exhibited a higher antioxidant capacity in the TAS assay compared to their ionic counterparts. nih.gov When specific agents were compared, the non-ionic dimer iodixanol (Visipaque 320) showed the highest TAS value. researchgate.net This was followed by the non-ionic monomer iohexol (B1672079) (Omnipaque 350), the ionic dimer ioxaglate (Hexabrix 320), and finally the ionic monomer diatrizoate (Urografin 370). researchgate.net

All tested contrast media demonstrated a concentration-dependent increase in TAS values. researchgate.net However, the non-ionic agents were found to be significantly more potent than the ionic agents in this particular assay. researchgate.net For instance, at concentrations between 15–20 mM, the TAS values relative to a 1.0 mM Trolox standard were 0.15 for ioxaglate, compared to 0.67 for iodixanol and 0.32 for iohexol. researchgate.net

Interactive Table: Comparative Total Antioxidant Status (TAS) of Iodinated Contrast Media (Note: Values are relative to 1.0 mM Trolox standard at 15-20 mM concentrations)

Contrast Agent (Brand Name)Compound NameTypeTAS Value
Visipaque 320IodixanolNon-ionic dimer0.67
Omnipaque 350IohexolNon-ionic monomer0.32
Hexabrix 320IoxaglateIonic dimer0.15
Urografin 370DiatrizoateIonic monomer0.07

Another study utilizing the ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid)) assay, which also measures antioxidant capacity, found that ioxaglate, along with iobitridol, iodixanol, iohexol, and isovue, exhibited weak in vitro antioxidant properties. nih.govresearchgate.net Ioxaglate at a concentration of 200 mgI/ml showed a significant decrease in the absorbance of the ABTS radical, indicating radical-scavenging activity. nih.gov

Radical Scavenging Activity (Superoxide and Hydroxyl Radicals)

In vitro studies have specifically investigated the ability of this compound to scavenge superoxide (B77818) (O₂⁻) and hydroxyl (OH) radicals, which are highly reactive oxygen species.

*Superoxide Radical (O₂⁻) Scavenging: Research indicates that at high concentrations (>50 mM), iodinated radiographic contrast media inhibit the production of superoxide radicals. nih.gov In this high-concentration range, ionic agents like ioxaglate were found to be more potent than non-ionic agents. nih.govnih.gov

*Hydroxyl Radical (OH) Scavenging: When targeting hydroxyl radicals, medium concentrations (25-50 mM) of contrast media were effective in reducing their production. nih.gov In this context, both ionic and non-ionic contrast agents, including ioxaglate, demonstrated comparable potency. nih.govnih.gov

Interactive Table: Radical Scavenging Activity of Iodinated Contrast Media (ICM)

Radical TypeEffective ICM ConcentrationComparative Potency
Superoxide (O₂⁻)>50 mMIonic > Non-ionic
Hydroxyl (OH)25-50 mMIonic ≈ Non-ionic

Hydroxyl Group Content as a Determinant of Antioxidant Capacity

The antioxidant properties of chemical compounds are often linked to their molecular structure, particularly the presence and position of hydroxyl (-OH) groups. mdpi.com In the context of iodinated contrast media, the structural differences between agents likely contribute to the observed variations in antioxidant activity.

Ioxaglate is an ionic dimer. Non-ionic contrast media, such as iohexol and iodixanol, are characterized by side chains containing multiple polar alcohol (-OH) groups, which enhance their water solubility. radiopaedia.org The higher TAS values observed for non-ionic agents like iodixanol and iohexol compared to ionic agents like ioxaglate and diatrizoate suggest that the greater number or availability of these hydroxyl groups may contribute to a higher antioxidant capacity in certain assays. nih.govresearchgate.net The antioxidant properties of flavonoids and phenolic acids, for example, are strongly dependent on the number and position of hydroxyl groups on their aromatic rings. mdpi.com

Advanced Imaging Applications and Research Methodologies Utilizing Ioxaglate Meglumine

Contrast-Enhanced Imaging Techniques in Preclinical Research

In preclinical research, ioxaglate is instrumental for contrast-enhanced computed tomography (CECT), enabling detailed three-dimensional (3D) assessment of tissue structure and composition, particularly in small animal models. ecmjournal.orgnih.gov

Micro-Computed Tomography (micro-CT) with Ioxaglate

The combination of ioxaglate with micro-computed tomography (micro-CT) and nano-computed tomography (nano-CT) has become a powerful methodology for the simultaneous 3D imaging of both soft and hard tissues like cartilage and bone. ecmjournal.org This technique, often referred to as equilibrium partitioning of an ionic contrast agent via micro-CT (EPIC-µCT), provides high spatial resolution and contrast, which is essential for evaluating micro-scale structures. pnas.orgaip.org For instance, CE-nanoCT has been used to scan a newborn mouse, allowing for the visualization of bone and cartilage structures in a manner similar to traditional alcian blue-alizarin red skeletal staining, but in 3D and with enough resolution for digital dissection and analysis. ecmjournal.org The technique is not limited to skeletal tissues; it has also been applied to reveal the microstructure of the murine brain. frontiersin.org

Visualization of Specific Tissues based on Ioxaglate Properties

Ioxaglate's utility in visualizing specific tissues stems from its chemical properties. As a negatively charged ionic dimer, it is electrostatically repelled by tissues that have a high negative fixed charge density (FCD), such as articular cartilage which is rich in glycosaminoglycans (sGAGs). pnas.orgecmjournal.org This repulsion leads to an inverse relationship between ioxaglate concentration and sGAG content; areas with low sGAG (indicative of degeneration) will show higher ioxaglate accumulation and thus higher X-ray attenuation. pnas.orgacs.org This principle allows for the detailed visualization and quantification of cartilage composition and degradation. pnas.orgaip.org Beyond cartilage, ioxaglate opacifies blood vessels and can be used to visualize the urinary tract, uterus, and fallopian tubes through direct injection. drugbank.comclevelandclinic.orgrxlist.com However, its anionic nature means it can also be excluded by other negatively charged tissues like tendons and muscle, which may appear with similar gray-scale values as non-calcified cartilage in CE-nanoCT images. ecmjournal.org

Table 1: Summary of Preclinical Research Findings with Ioxaglate-Enhanced Micro-CT

Research AreaAnimal/Tissue ModelKey FindingsReference(s)
Osteoarthritis Research Mouse knee jointsCE-nanoCT allowed for 3D visualization and differentiation between calcified cartilage, non-calcified cartilage, and underlying bone. ecmjournal.org
Skeletal Development Newborn mouseSimultaneous 3D visualization of bone and cartilage structure, enabling digital dissection and analysis of micro-scale structures. ecmjournal.org
Cartilage Degeneration Bovine osteochondral plugsEPIC-µCT using ioxaglate demonstrated a strong inverse correlation between X-ray attenuation and sGAG content, allowing quantification of cartilage degradation. pnas.org
Brain Microstructure Murine brainCECT with ioxaglate, among other agents, was used to enhance contrast and reveal the 3D microstructure of the brain. frontiersin.org
Vascular Imaging Rabbit auricular arteriesMonochromatic X-ray imaging with ioxaglate-absorbed microspheres allowed for real-time observation of intravascular behavior. nih.gov

In vitro and Ex vivo Imaging Models

Ioxaglate meglumine (B1676163) is extensively used in in vitro and ex vivo studies to investigate tissue properties under controlled laboratory conditions. These models are crucial for validating imaging techniques and understanding the mechanisms of tissue degeneration.

Application in Cartilage Imaging Research (Fixed Charge Density Interactions)

The primary application of ioxaglate in in vitro and ex vivo models is the study of articular cartilage. pnas.orgresearchgate.net The technique relies on the electrochemical interactions between the negatively charged ioxaglate anions and the negative fixed charge density (FCD) of the cartilage matrix, which is primarily due to sulfated glycosaminoglycans (sGAGs). pnas.orgecmjournal.org In healthy cartilage with high sGAG content, the anionic ioxaglate is repelled, resulting in low X-ray attenuation. pnas.org Conversely, in degenerated cartilage where sGAG content is depleted, ioxaglate can penetrate the tissue more readily, leading to higher X-ray attenuation. pnas.orgresearchgate.net This inverse partitioning allows for the quantitative assessment of GAG content and distribution. pnas.orgacs.org Studies on bovine cartilage explants have shown that changes in X-ray attenuation in ioxaglate-soaked samples correspond directly to biochemically and histologically measured sGAG loss. pnas.org This method has proven effective for monitoring GAG content in models of interleukin-1 (IL-1)-induced cartilage degradation. pnas.org

Table 2: Research Findings in Cartilage Imaging Using Ioxaglate

Study TypeModelTechniqueKey FindingReference(s)
In vitro Degeneration IL-1-stimulated bovine cartilage explantsEPIC-µCTIncreased X-ray attenuation correlated with sGAG loss, validating the use of ioxaglate to monitor cell-mediated cartilage degradation. pnas.org
Ex vivo Lesion Detection Equine carpal joints with surgically created defectsDual-contrast CECTIoxaglate diffusion allowed differentiation between the lesion and healthy cartilage, with higher partition in the lesion corresponding to proteoglycan loss. uef.fi
Quantitative Analysis Native and trypsin-degraded bovine cartilage blocksqCECT (quantitative CECT)Developed a method to investigate the depth-dependent GAG concentration based on ioxaglate equilibration. researchgate.net
Diffusion Kinetics Bovine patellar cartilage discspQCT (peripheral quantitative CT)The diffusion coefficient of ioxaglate was found to be significantly lower than that of the smaller iodide ion, highlighting the effect of molecular size. nih.gov

Methodological Considerations for Research Imaging

The successful application of ioxaglate in research imaging requires careful consideration of its preparation and dilution to suit the specific modality and research question.

Preparation and Dilution of Ioxaglate for Specific Research Modalities

Commercial preparations of ioxaglate, such as Hexabrix® 320, are often diluted for research applications to achieve optimal contrast and to match physiological conditions. ecmjournal.orgismrm.org For ex vivo cartilage imaging, specimens are typically immersed in a solution of ioxaglate diluted with a buffer like phosphate-buffered saline (PBS). ecmjournal.orgresearchgate.net The dilution ratio can be adjusted depending on the tissue and imaging goal. For example, mouse joints have been immersed in Hexabrix® 320 diluted 4/5 in PBS, while a newborn mouse was immersed in a solution diluted 8/9 in PBS. ecmjournal.org In studies comparing different contrast agents, serial dilutions are prepared to match iodine concentrations for accurate comparison. nih.gov For in vitro studies on cartilage discs, a range of ioxaglate concentrations (e.g., 5, 10, 21, 50 mM) has been used to investigate the effect of bath concentration on diffusion and partitioning. nih.gov The pH of the solution is also a critical parameter, often adjusted to 7.4 to mimic physiological conditions. nih.gov

Table 3: Examples of Ioxaglate Preparation for Research Imaging

Research ApplicationBase SolutionDiluentFinal Concentration/RatioPurposeReference(s)
Ex vivo Nano-CT of Mouse Joints Hexabrix® 320PBS4/5 dilution (80%)To immerse joints for 30 minutes prior to imaging for cartilage visualization. ecmjournal.org
In vitro Cartilage Diffusion Study IoxaglateNot specified5, 10, 21, 50 mMTo investigate the effect of bath concentration on diffusion and partition coefficients. nih.gov
Comparative Agent Study Hexabrix-320®Preservative cocktail in dH₂O24 mgI/mLTo compare the efficacy of ioxaglate with a cationic agent (CA4+) at similar tissue contrast levels. nih.gov
CEST MRI Feasibility Study Hexabrix® 320Physiologic sodium chloride solution100%, 75%, 50%, 25%To evaluate the potential of ioxaglate as a Chemical Exchange Saturation Transfer (CEST) agent for MRI. ismrm.org

Quantitative Analysis of Contrast Enhancement in Research Models

Ioxaglate meglumine, often in combination with ioxaglate sodium, is a valuable tool in preclinical research for the quantitative analysis of contrast enhancement in various animal models. Its properties as a low-osmolality contrast agent allow for detailed investigation of tissue characteristics and pathology through advanced imaging techniques like computed tomography (CT) and micro-computed tomography (micro-CT).

Research has demonstrated the utility of ioxaglate in diverse preclinical applications, from assessing the integrity of the blood-brain barrier to quantifying changes in articular cartilage.

Blood-Brain Barrier Disruption Studies:

In studies comparing different animal models to assess the effects of intracarotid injections of sodium/meglumine ioxaglate on the blood-brain barrier, quantitative assessment of contrast enhancement was performed using CT in a canine model. nih.gov Statistical analysis of the CT data in the canine model did not detect any significant damage to the blood-brain barrier with ioxaglate. nih.gov Another study involving canine models with spontaneous brain tumors measured contrast enhancement over time using quantitative CT. nih.govhighwire.org This research showed that peak contrast enhancement occurred during the infusion and that ioxaglate was as effective as a higher-osmolality agent, meglumine iothalamate, in enhancing brain tumors. nih.govhighwire.org Although blood iodine levels were slightly higher with ioxaglate, the degree of tumor enhancement did not differ significantly between the two agents. highwire.org

Table 1: Comparison of Contrast Agents in Canine Brain Tumor Model

Parameter This compound/Sodium Meglumine Iothalamate
Peak Tumor Enhancement Occurred during infusion Occurred during infusion
Magnitude of Enhancement Same as meglumine iothalamate nih.govhighwire.org Same as ioxaglate nih.govhighwire.org

| Blood Iodine (per gram of iodine infused) | 12.4% higher than iothalamate nih.govhighwire.org | Lower than ioxaglate nih.govhighwire.org |

Articular Cartilage and Osteoarthritis Models:

Ioxaglate-based contrast-enhanced micro-CT (CE-microCT) has emerged as a powerful technique for the three-dimensional quantitative analysis of cartilage. pnas.orgplos.org This method relies on the electrochemical interactions between the negatively charged ioxaglate ions and the fixed charge density of the cartilage matrix, which is primarily determined by the concentration of sulfated glycosaminoglycans (sGAGs). pnas.org The ioxaglate partitions inversely with the sGAG content, meaning regions with lower sGAG concentration will show higher X-ray attenuation, and vice versa. pnas.org

In an in vitro model of cartilage degeneration, researchers observed changes in X-ray attenuation that were consistent with biochemical and histological analyses of sGAGs. pnas.org This demonstrated that X-ray attenuation is a strong predictor of sGAG density. pnas.org Further studies have utilized this principle to quantify cartilage and bone changes in preclinical rabbit models of osteoarthritis. plos.org

A significant correlation has been observed between cartilage thickness measurements from microCT and traditional histology. plos.org Contrast-enhanced nanofocus CT (CE-nanoCT) using ioxaglate has enabled even higher resolution imaging in mouse models, allowing for the quantification of different cartilage layers. ecmjournal.org In a mouse model of osteoarthritis, CE-nanoCT was used to quantify the thickness of non-calcified and calcified cartilage layers, revealing significant differences between healthy and diseased states. ecmjournal.org

Table 2: Quantitative Micro-CT Findings in a Mouse Osteoarthritis Model

Group Percentage of Non-Calcified Cartilage Thickness <15 µm Percentage of Non-Calcified Cartilage Thickness <10 µm
Sham Operated 2.4 ± 0.3% ecmjournal.org Not reported

| DMM (Destabilization of the Medial Meniscus) | 14.5 ± 7.7% ecmjournal.org | 10.5 ± 5.6% ecmjournal.org |

Research has also focused on the quantitative relationship between the concentration of ioxaglate and the GAG content in cartilage. In ex vivo bovine cartilage models, a quantitative contrast-enhanced micro-CT (qCECT) method was developed to determine the depth-dependent GAG concentration. researchgate.net This work established a clear correlation between the Hexabrix (a formulation of this compound and sodium) bathing concentration and the resulting GAG concentration profiles within the cartilage. researchgate.net

Table 3: Bulk Glycosaminoglycan (GAG) Concentration in Bovine Cartilage

Cartilage State Bulk GAG Concentration (mg/mL)
Native 74.44 ± 6.09 researchgate.net

| Trypsin-Degraded | 11.99 ± 4.24 researchgate.net |

Furthermore, studies using photon-processing spectral CT have accurately quantified iodine levels from ioxaglate in articular cartilage, showing a strong inverse relationship with GAG content. aip.org This nondestructive imaging technique correlates strongly with destructive histological methods for assessing GAG. aip.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Ioxaglate sodium
Meglumine iothalamate
Iodine
Sulfated glycosaminoglycans

Future Directions and Emerging Research Avenues for Ioxaglate Meglumine

Exploration of Novel Molecular Interactions

The bioactivity of ioxaglate is intrinsically linked to its molecular interactions with biological components. Research in this area is focused on understanding these interactions at a deeper level, which could lead to the design of safer and more effective contrast agents.

A key area of investigation is the interaction of ioxaglate with proteins and enzymes. Ioxaglate, with its aliphatic bridge connecting two tri-iodinated benzene (B151609) rings, is expected to have a notable protein-binding affinity. oup.com This binding can influence its distribution and elimination from the body and may also be responsible for some of its biological effects. oup.comfda.gov For instance, studies have shown that ioxaglate can inhibit enzymes like cholinesterase, and this inhibitory capacity is thought to be related to its protein-binding ability. oup.com The degree of enzyme inhibition by different contrast media appears to reflect their protein-binding capacity. oup.com While ioxaglic acid binds weakly to plasma proteins, this interaction is a distinguishing feature compared to many other water-soluble iodinated agents. drugbank.comwikipedia.org

The interaction of ioxaglate with cell membranes is another critical area of research. Contrast media can penetrate endothelial cells and interfere with cell metabolism. researchgate.net Some studies suggest that the chemical structure of ioxaglate may lead to less disruption of red blood cell membranes compared to some non-ionic agents. tandfonline.com Research using human endothelium in culture has indicated that while hyperosmolality is a major factor in cytotoxicity, ioxaglate may also exert an osmolality-independent toxic effect. tandfonline.com Further exploration of these interactions is crucial for a complete understanding of its biological profile.

Integration into Advanced in vitro and Ex vivo Biological Systems

The utility of ioxaglate meglumine (B1676163) is being explored in sophisticated biological models that more closely mimic physiological conditions. These advanced systems offer a more nuanced understanding of its effects and potential applications.

Three-dimensional (3D) cell culture models are emerging as powerful tools in biomedical research, offering a more physiologically relevant environment compared to traditional 2D cultures. sigmaaldrich.com The integration of ioxaglate into these models could provide more accurate predictions of its in vivo behavior. For instance, studying its effects on 3D endothelial cell cultures could offer deeper insights into its impact on vascular permeability. researchgate.net

The use of ioxaglate in ex vivo tissue and organ models is also a promising research avenue. Studies on ex vivo murine brains have utilized ioxaglate (as Hexabrix®) to reveal three-dimensional microstructures through contrast-enhanced computed tomography (CECT). frontiersin.org In other ex vivo research, ioxaglate has been used in conjunction with other agents to image articular cartilage in whole equine carpus, demonstrating its potential for detailed tissue characterization. uef.fi Furthermore, ex vivo studies on platelet function have been conducted to investigate the effects of ioxaglate on thrombosis. researchgate.net

Development of New Analytical and Characterization Techniques

The accurate detection and quantification of ioxaglate meglumine in biological and pharmaceutical samples are essential for both research and quality control. Consequently, there is ongoing development of new and improved analytical methods.

High-performance liquid chromatography (HPLC) is a key technique for the analysis of iodinated contrast agents. highwire.org Reverse-phase HPLC, in particular, has been used to identify and quantify ioxaglate and other agents in biological materials. highwire.org The development of more sensitive and specific HPLC methods, potentially coupled with advanced detectors like mass spectrometry, could further enhance our ability to study its pharmacokinetics and metabolism.

Spectroscopic techniques also play a vital role. Proton nuclear magnetic resonance (PMR) spectroscopy has been explored for the direct assay and identification of iodinated contrast agents in pharmaceutical solutions. researchgate.net Additionally, Fourier transform infrared (FT-IR) and ultraviolet-visible (UV-Vis) spectroscopy are being used to assess molecular interactions between contrast media and other drugs in vitro. scirp.org

The development of novel imaging systems also influences the characterization of ioxaglate. For example, a highly sensitive angiographic system utilizing synchrotron radiation has been developed to reduce the required dose of contrast medium, with this compound being used in its validation. ajronline.org

Theoretical Modeling and Computational Chemistry Applications

Computational chemistry and theoretical modeling are becoming increasingly important tools for understanding the properties and behavior of molecules like ioxaglate. These methods can provide insights that are difficult to obtain through experimental means alone.

Quantum chemical calculations, such as those using density functional theory (DFT), have been employed to study the molecular structure and electronic properties of ioxaglate. dergipark.org.tr These studies can help to understand the molecule's reactivity and its potential for interaction with biological targets. dergipark.org.tr By analyzing parameters like the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can gain insights into the molecule's stability and electronic behavior. dergipark.org.tr

Molecular modeling can also be used to simulate the interactions of ioxaglate with proteins and other biomolecules. This can help to predict binding affinities and identify key interaction sites, which can guide the design of new contrast agents with improved properties. Furthermore, computational models are being developed to simulate the distribution of contrast agents within tissues, which can aid in the interpretation of contrast-enhanced imaging studies. mdpi.comuef.fi

Role of Ioxaglate in Understanding General Contrast Agent Bioactivity

The unique properties of this compound make it a valuable tool for understanding the broader principles of contrast agent bioactivity. As a low-osmolality ionic dimer, it occupies a specific niche among the various classes of iodinated contrast media. fda.gov

Comparative studies involving ioxaglate and other contrast agents (both ionic and non-ionic, with varying osmolalities) are crucial for dissecting the different factors that contribute to bioactivity. For instance, by comparing the effects of ioxaglate with non-ionic agents on enzyme inhibition or red blood cell morphology, researchers can differentiate between effects driven by ionic character, osmolality, and specific chemical structure. oup.comtandfonline.com

Ioxaglate's influence on blood components has been a particular area of focus. Ionic iodinated contrast media are known to inhibit blood coagulation in vitro more than nonionic media. nih.gov Studies have investigated the antithrombotic effects of ioxaglate and its interaction with antiplatelet drugs. researchgate.net Such research helps to build a more comprehensive picture of how different contrast agents interact with the coagulation cascade and platelet function.

Conclusion

Summary of Key Academic Research Findings on Ioxaglate Meglumine (B1676163)

Ioxaglate meglumine, often used in combination with ioxaglate sodium under the trade name Hexabrix, is a low-osmolality, ionic, dimeric contrast agent. drugbank.commpijournal.org Its development was a significant step in the evolution of contrast media, aiming to reduce the high osmolality of earlier agents and thereby lessen associated adverse effects. drugbank.com

Key research findings highlight its properties and clinical comparisons:

Low Osmolality and Reduced Adverse Reactions: Ioxaglate has a lower osmolality compared to high-osmolality contrast media (HOCM) like diatrizoate. drugbank.comoup.com This characteristic is associated with a lower incidence of side effects. For instance, in a study on brain CT, side effects were noted in 56% of the ioxaglate group compared to 90% of the diatrizoate group. nih.gov The primary difference was a significantly lower frequency and intensity of a sensation of heat with ioxaglate. nih.gov

Cardiovascular Applications: In cardiac and vascular imaging, ioxaglate has demonstrated utility. It has been used in coronary angiography and left ventriculography. ahajournals.org Research comparing it to other agents has shown it to be a good arteriographic agent. mpijournal.org However, some studies noted that being an ionic agent, it was not suitable for myelography. mpijournal.org

Platelet Function: Studies on platelet function have shown that ioxaglate, along with other low-osmolality agents like iopamidol (B1672082), inhibits platelet aggregation and secretion responses less than high-osmolality agents like iothalamate. rsna.org This inhibitory effect was observed at higher concentrations for ioxaglate compared to iothalamate. rsna.org

Renal and Thyroid Function: Research has investigated its effects on organ function. A study on patients undergoing arteriography with large doses of ioxaglate found no significant changes in thyroid function tests up to 56 days post-procedure. oup.com In patients with renal impairment, while caution is advised, studies have suggested that ioxaglate can be used safely. nih.govfda.gov

Endothelial Cell Toxicity: In vitro studies on human endothelial cells have shown that ioxaglate has an intermediate toxicity profile, being more toxic than non-ionic agents but less so than high-osmolar ionic agents like diatrizoate. tandfonline.com

Comparative Imaging Studies: In a double-blind study comparing ioxaglate with the non-ionic dimer iotrolan (B1672090) for knee arthrography, both agents provided diagnostic-quality images for a similar duration, though iotrolan showed slightly better image quality in some cases. nih.gov

Significance of this compound as a Research Tool and Model Compound

This compound has served as a crucial benchmark and model compound in the research and development of radiological contrast agents. Its significance stems from its position as an early low-osmolality agent, providing a bridge between the older, high-osmolality ionic monomers and the newer, non-ionic agents.

A Comparator in Clinical Trials: Ioxaglate has been frequently used as a comparator agent in clinical trials evaluating the safety and efficacy of newer contrast media. For example, it was used as the control agent in studies assessing the risk of contrast-induced acute kidney injury (CIAKI) with the non-ionic dimer iodixanol (B1672021). imrpress.com These comparative studies have been fundamental in establishing the relative safety profiles of different classes of contrast agents.

Model for Studying Osmolality Effects: As a low-osmolality ionic dimer, ioxaglate has been instrumental in research aimed at disentangling the effects of osmolality from other physicochemical properties of contrast media on biological systems. Studies comparing ioxaglate with agents of varying osmolalities have helped to elucidate the role of osmolality in adverse events like pain, heat sensation, and effects on blood components. nih.goviaea.org

Investigating Mechanisms of Contrast Media Toxicity: Research involving ioxaglate has contributed to the understanding of the mechanisms underlying contrast media toxicity. For example, studies on its effects on platelet function have helped to clarify that chelation of calcium may not be the primary mechanism of platelet inhibition by all contrast agents. rsna.org Similarly, its use in endothelial cell culture studies has provided insights into the direct cytotoxic effects of contrast media. tandfonline.com

Unanswered Questions and Future Research Imperatives

Despite decades of research, several questions regarding this compound and the broader field of contrast media remain, pointing to important areas for future investigation.

Long-term Outcomes: While many studies have focused on acute adverse events, there is a need for more extensive research on the long-term outcomes associated with the use of ioxaglate and other contrast agents. This includes potential long-term effects on renal function and other organ systems, particularly in vulnerable patient populations. ahajournals.org

Molecular Mechanisms of Cardioprotection: In the context of cardiac procedures, the molecular mechanisms behind phenomena like ischemic postconditioning, where ioxaglate is used as a contrast agent, are not fully understood. ahajournals.org Further research is needed to elucidate these pathways to potentially develop new therapeutic strategies. ahajournals.org

Optimizing Use in High-Risk Patients: While ioxaglate has been deemed relatively safe in certain high-risk groups, such as those with pre-existing renal impairment, further studies are warranted to define the safest and most effective protocols for its use in these patients. researchgate.net This includes optimizing hydration strategies and better understanding the interplay with co-morbidities like diabetes and heart failure. fda.govresearchgate.net

Interactions with Modern Medications: The landscape of pharmacotherapy is constantly evolving. Research is needed to investigate potential interactions between ioxaglate and newer medications that patients undergoing imaging procedures may be taking.

Refining Risk Stratification for Adverse Events: While risk factors for contrast-induced adverse events are known, refining risk stratification models remains an ongoing imperative. Future research could focus on identifying novel biomarkers or genetic predispositions that could more accurately predict which patients are at the highest risk.

Q & A

Q. How can systematic reviews on this compound avoid bias in source selection?

  • Methodological Answer : Follow PRISMA guidelines with predefined inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000, sample size >50). Use tools like ROBINS-I to assess risk of bias. Cross-reference Scopus and Web of Science to minimize database-specific omissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ioxaglate meglumine
Reactant of Route 2
Reactant of Route 2
Ioxaglate meglumine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.